Bacillosporin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

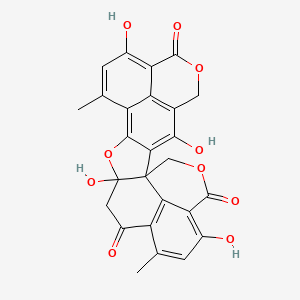

Bacillosporin C ist ein dimeres Oxaphenalenon-Antibiotikum, das aus dem Pilz Talaromyces bacillosporus isoliert wurde. Es wurde erstmals 1980 von Forschern der Universität Chiba entdeckt . Die Verbindung ist bekannt für ihre antibiotischen und antitumoralen Aktivitäten und ist daher ein wichtiges Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird aus dem Lacton Bacillosporin D im Mangroven-Endophytenpilz SBE-14 gebildet . Die Verbindung ist ein Anhydrid, das heißt, sie entsteht durch die Abspaltung von Wasser aus einer anderen Verbindung. Die spezifischen Synthesewege und Reaktionsbedingungen für this compound sind nicht umfassend dokumentiert, aber es ist bekannt, dass es aus natürlichen Quellen isoliert wird.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Kultivierung des Pilzes Talaromyces bacillosporus unter kontrollierten Bedingungen. Die Verbindung wird dann mit verschiedenen chromatographischen Verfahren extrahiert und gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bacillosporin C is formed from the lactone bacillosporin D in the mangrove endophytic fungus SBE-14 . The compound is an anhydride, which means it is formed by the removal of water from another compound. The specific synthetic routes and reaction conditions for this compound are not extensively documented, but it is known to be isolated from natural sources.

Industrial Production Methods: Industrial production of this compound involves the cultivation of the fungus Talaromyces bacillosporus under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .

Analyse Chemischer Reaktionen

Reaktionstypen: Bacillosporin C unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Es können gängige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Je nach gewünschtem Produkt können verschiedene Nucleophile für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene Oxaphenalenon-Derivate liefern, während Reduktion verschiedene reduzierte Formen von this compound erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Bacillosporin C hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Chemie dimerer Oxaphenalenone verwendet.

Biologie: Wird auf seine antibiotischen Eigenschaften gegen verschiedene Bakterienstämme untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Antibiotika und Antitumormittel.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Hemmung von Acetylcholinesterase aus, einem Enzym, das den Neurotransmitter Acetylcholin abbaut . Durch die Hemmung dieses Enzyms kann this compound die cholinerge Übertragung verstärken, was bei der Behandlung bestimmter neurologischer Störungen vorteilhaft ist. Zusätzlich wird seine antibiotische Aktivität seiner Fähigkeit zugeschrieben, die Synthese der bakteriellen Zellwand zu stören .

Ähnliche Verbindungen:

Bacillosporin D: Ein Lacton-Vorläufer von this compound.

Andere dimere Oxaphenalenone: Verbindungen wie dimere Oxaphenalenone, die aus anderen Pilzarten isoliert wurden.

Einzigartigkeit: this compound ist aufgrund seiner dimeren Struktur und seiner doppelten Aktivität als Antibiotikum und Acetylcholinesterase-Inhibitor einzigartig . Diese Kombination von Eigenschaften macht es zu einer wertvollen Verbindung für die Forschung in mehreren wissenschaftlichen Disziplinen.

Wirkmechanismus

Bacillosporin C exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . By inhibiting this enzyme, this compound can enhance cholinergic transmission, which is beneficial in treating certain neurological disorders. Additionally, its antibiotic activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Bacillosporin D: A lactone precursor to Bacillosporin C.

Other Oxaphenalenone Dimers: Compounds such as oxaphenalenone dimers isolated from other fungal species.

Uniqueness: this compound is unique due to its dimeric structure and its dual activity as both an antibiotic and an acetylcholinesterase inhibitor . This combination of properties makes it a valuable compound for research in multiple scientific disciplines.

Eigenschaften

IUPAC Name |

3,9,15,21-tetrahydroxy-11,19-dimethyl-6,14,24-trioxaheptacyclo[16.7.1.14,8.01,15.02,13.022,26.012,27]heptacosa-2,4(27),8,10,12,18(26),19,21-octaene-7,17,23-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O10/c1-8-3-12(28)18-19-14(8)13(29)5-26(33)25(19,7-35-24(18)32)20-21(30)10-6-34-23(31)17-11(27)4-9(2)15(16(10)17)22(20)36-26/h3-4,27-28,30,33H,5-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBPWHLZTSXJPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=O)CC4(C3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Bacillosporin C and what are its structural features?

A1: this compound is a natural product originally isolated from the fungus Talaromyces bacillosporus []. It is an oxaphenalenone dimer characterized by its seven-ring structure. Recently, it was also isolated from the mangrove endophytic fungus SBE-14 found in the South China Sea [, ]. While its full spectroscopic characterization is available [], its exact molecular formula and weight are not explicitly reported in the provided abstracts.

Q2: What is known about the biological activity of this compound?

A2: Limited information is available regarding the biological activity of this compound. While its structural analogue, Bacillosporin D, has shown strong inhibitory activity against KB cells (a human carcinoma cell line), this compound itself has not been extensively studied for this activity []. Further research is needed to fully elucidate its potential anticancer properties and to explore other possible bioactivities.

Q3: Are there any proposed biosynthetic pathways for this compound?

A3: Based on its structure, it is suggested that this compound is biosynthetically produced by the transformation of Bacillosporin D. This transformation involves the unusual conversion of a lactone moiety in Bacillosporin D to an anhydride in this compound []. This unique transformation is of particular interest for understanding the biosynthetic capabilities of the producing organisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)

![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)

![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)

![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)